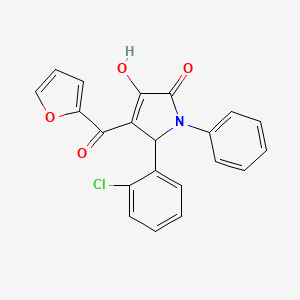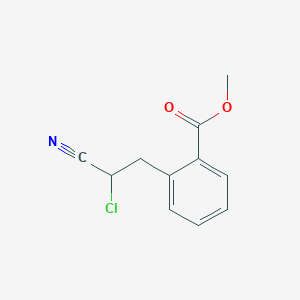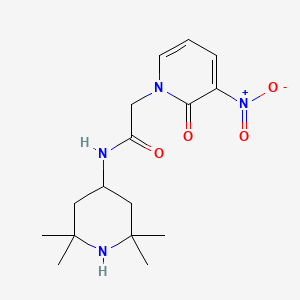![molecular formula C26H25ClFN3O2S B11077403 N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11077403.png)
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorophenyl, methoxyphenyl, and sulfanylideneimidazolidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Key steps in the industrial synthesis include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-imidazolidin-4-YL}acetamide
- **N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-thioimidazolidin-4-YL}acetamide
Uniqueness
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C26H25ClFN3O2S |
|---|---|
分子量 |
498.0 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H25ClFN3O2S/c1-33-24-12-10-22(11-13-24)31-17-23(16-25(32)29-21-8-4-19(27)5-9-21)30(26(31)34)15-14-18-2-6-20(28)7-3-18/h2-13,23H,14-17H2,1H3,(H,29,32) |
InChIキー |
FVFUEFASRBRSIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11077320.png)



![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11077342.png)

![N-(4-chlorophenyl)-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11077347.png)
![1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11077355.png)
![4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B11077359.png)

![methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B11077361.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11077390.png)
![4-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate](/img/structure/B11077398.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11077399.png)
